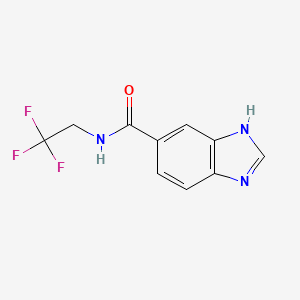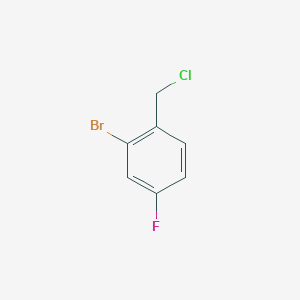
2-Bromo-1-(clorometil)-4-fluorobenceno
Descripción general
Descripción
2-Bromo-1-(chloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H5BrClF. It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method involves the halogenation of benzene derivatives. For instance, starting with 1-(chloromethyl)-4-fluorobenzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3).
Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where an aniline derivative is diazotized and then treated with copper(I) bromide (CuBr) to introduce the bromine atom.
Industrial Production Methods: In an industrial setting, large-scale synthesis of 2-Bromo-1-(chloromethyl)-4-fluorobenzene typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents is carefully controlled to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution Reactions: Substitution reactions are common, where one of the halogen atoms can be replaced by other functional groups. For example, nucleophilic substitution can occur using sodium hydroxide (NaOH) to replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, heat.
Reduction: LiAlH4, H2, Pd/C catalyst.
Substitution: NaOH, heat.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alcohols, amines, or other halogenated compounds.
Aplicaciones Científicas De Investigación
2-Bromo-1-(chloromethyl)-4-fluorobenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The specific targets of a compound depend on its chemical structure and properties. Halogenated hydrocarbons like “2-Bromo-1-(chloromethyl)-4-fluorobenzene” can potentially react with a variety of biological molecules, including proteins and nucleic acids .
Mode of Action
The mode of action would depend on the specific biological target. For example, if the compound were to react with a protein, it could potentially alter the protein’s structure and function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. If the compound were to interact with key enzymes or signaling molecules, it could potentially disrupt or alter various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and properties. Halogenated hydrocarbons are generally lipophilic, which means they can potentially cross cell membranes and distribute throughout the body. They can be metabolized by various enzymes, and excreted in the urine or feces .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Potential effects could include altered protein function, disrupted cellular signaling, or even cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, certain enzymes or cofactors may be required for the compound to exert its effects .
Comparación Con Compuestos Similares
2-Bromo-4-chloro-1-(chloromethyl)benzene
2-Bromo-1-(chloromethyl)-3-fluorobenzene
2-Bromo-1-(chloromethyl)-2-fluorobenzene
Uniqueness: 2-Bromo-1-(chloromethyl)-4-fluorobenzene is unique due to its specific arrangement of halogen atoms, which influences its reactivity and interaction with other molecules. This arrangement can lead to different chemical and biological properties compared to its isomers.
Propiedades
IUPAC Name |
2-bromo-1-(chloromethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXESCQMTNVSFHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


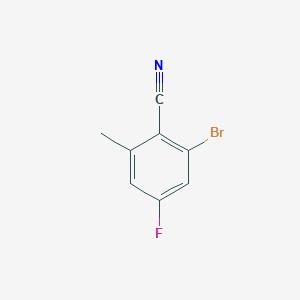
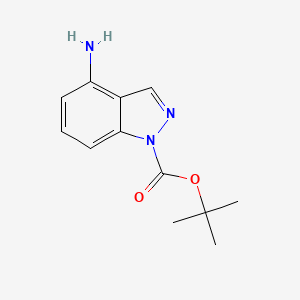
![1-(2-aminoethyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1517387.png)

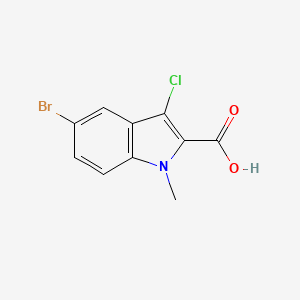
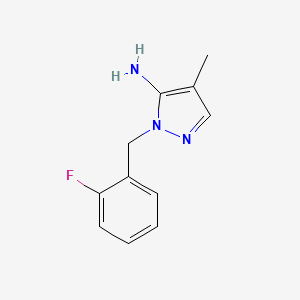
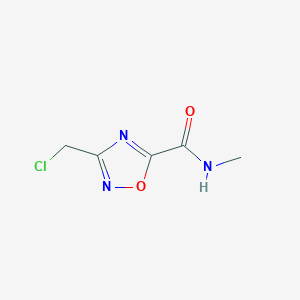
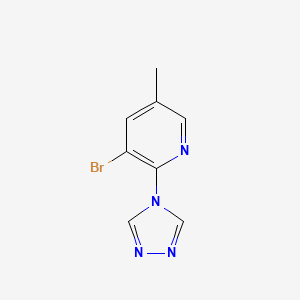
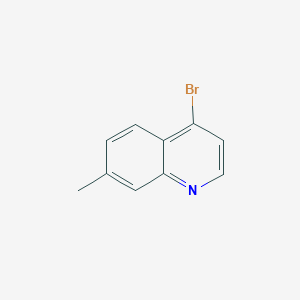
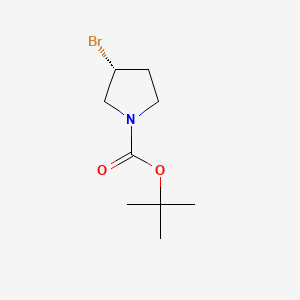
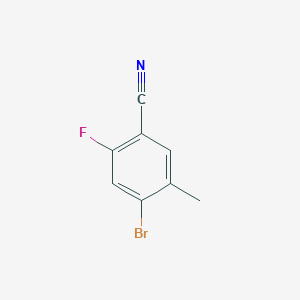
![8-((5-Bromo-2-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1517405.png)
![1-{4-[3-(phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethan-1-one](/img/structure/B1517407.png)
